molecular formula C7H3BrClN3 B12971815 8-Bromo-4-chloropyrido[3,4-d]pyrimidine

8-Bromo-4-chloropyrido[3,4-d]pyrimidine

Cat. No.: B12971815
M. Wt: 244.47 g/mol
InChI Key: ISFOJKOJUMUAHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Bromo-4-chloropyrido[3,4-d]pyrimidine is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by the presence of bromine and chlorine atoms attached to a pyrido[3,4-d]pyrimidine core. It is primarily used in research and development, particularly in the fields of medicinal chemistry and pharmaceutical testing .

Preparation Methods

The synthesis of 8-Bromo-4-chloropyrido[3,4-d]pyrimidine typically involves multi-step reactions. One common method includes the use of thionyl chloride and N,N-dimethylformamide under reflux conditions . Another method involves microwave irradiation with tetrahydrofuran, followed by reactions with palladium catalysts and lithium hydroxide . These methods highlight the complexity and precision required in the synthesis of this compound.

Scientific Research Applications

8-Bromo-4-chloropyrido[3,4-d]pyrimidine is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of 8-Bromo-4-chloropyrido[3,4-d]pyrimidine involves its interaction with specific molecular targets. The bromine and chlorine atoms enhance its reactivity, allowing it to participate in various biochemical pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural modifications .

Comparison with Similar Compounds

8-Bromo-4-chloropyrido[3,4-d]pyrimidine can be compared with other pyridopyrimidine derivatives, such as:

These comparisons highlight the unique properties of this compound, making it a valuable compound in research and development.

Properties

Molecular Formula

C7H3BrClN3

Molecular Weight

244.47 g/mol

IUPAC Name

8-bromo-4-chloropyrido[3,4-d]pyrimidine

InChI

InChI=1S/C7H3BrClN3/c8-6-5-4(1-2-10-6)7(9)12-3-11-5/h1-3H

InChI Key

ISFOJKOJUMUAHZ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C2=C1C(=NC=N2)Cl)Br

Origin of Product

United States

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